Deaminase inhibitor-1

Description

Propriétés

Formule moléculaire |

C11H12BrN3OS |

|---|---|

Poids moléculaire |

314.20 g/mol |

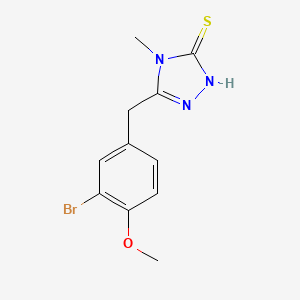

Nom IUPAC |

3-[(3-bromo-4-methoxyphenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C11H12BrN3OS/c1-15-10(13-14-11(15)17)6-7-3-4-9(16-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,17) |

Clé InChI |

JFEBTANALIHFDD-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=NNC1=S)CC2=CC(=C(C=C2)OC)Br |

Solubilité |

36 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Deaminase Inhibitor-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deaminase inhibitor-1 is a small molecule inhibitor targeting the APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) DNA deaminase.[1] This enzyme is a key component of the innate immune system, providing a defense mechanism against retroviruses, including HIV-1, by inducing hypermutation in the viral genome.[2][3][4] However, sublethal levels of APOBEC3G-mediated mutation can also contribute to viral evolution and drug resistance.[3] this compound has been identified as an inhibitor of APOBEC3G's catalytic activity, with a reported IC50 value of 18.9 μM.[1] This whitepaper provides a technical guide to the typical discovery and synthesis methodologies for a compound like this compound, drawing upon established protocols for the identification and development of APOBEC3G inhibitors.

Discovery of APOBEC3G Inhibitors: A General Workflow

The discovery of small molecule inhibitors of APOBEC3G, such as this compound, generally follows a well-defined workflow, beginning with high-throughput screening (HTS) to identify initial hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.

High-Throughput Screening (HTS)

A fluorescence-based single-stranded DNA (ssDNA) deamination assay is a common primary screening method to identify inhibitors of APOBEC3G.[2]

Experimental Protocol: Fluorescence-Based Deamination Assay

-

Enzyme Preparation: Full-length human APOBEC3G is purified from a suitable expression system, such as HEK293T cells.[2]

-

Substrate: A single-stranded DNA oligonucleotide is used, which contains a target cytosine. The 5' end of the oligonucleotide is labeled with a fluorophore (e.g., 6-FAM) and the 3' end with a quencher (e.g., TAMRA).[2]

-

Reaction: The purified APOBEC3G enzyme is incubated with the ssDNA substrate in the presence of test compounds.[2]

-

Deamination and Cleavage: Deamination of the target cytosine to a uracil (B121893) is followed by the addition of uracil DNA glycosylase (UDG) to excise the uracil base, and then sodium hydroxide (B78521) (NaOH) to break the phosphodiester backbone at the abasic site.[2][5]

-

Signal Detection: Cleavage of the ssDNA separates the fluorophore from the quencher, resulting in an increase in fluorescence that is directly proportional to the deaminase activity.[2]

-

Data Analysis: A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of APOBEC3G.

Caption: A representative synthetic pathway for APOBEC3G inhibitors.

Mechanism of Action

APOBEC3G functions as a cytidine (B196190) deaminase on single-stranded DNA. [4]Inhibition of this enzymatic activity can occur through several mechanisms:

-

Active Site Binding: The inhibitor binds directly to the catalytic site of the enzyme, preventing substrate access.

-

Allosteric Inhibition: The inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Inhibition of DNA Binding: The inhibitor prevents the enzyme from binding to its ssDNA substrate. [2] Signaling Pathway of APOBEC3G-mediated HIV-1 Restriction

Caption: The role of APOBEC3G in HIV-1 restriction and the point of intervention for this compound.

Conclusion

This compound represents a valuable tool for studying the biological functions of APOBEC3G and holds potential as a starting point for the development of novel therapeutics. The methodologies outlined in this guide, from high-throughput screening and secondary assays to chemical synthesis, provide a comprehensive framework for the discovery and characterization of APOBEC3G inhibitors. Further investigation into the precise mechanism of action and the development of more potent and specific inhibitors will be crucial for advancing our understanding of APOBEC3G and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-In-Class Small Molecule Inhibitors of the Single-Strand DNA Cytosine Deaminase APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule APOBEC3G DNA cytosine deaminase inhibitors based on a 4-amino-1,2,4-triazole-3-thiol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Current Toolbox for APOBEC Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DDAH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a class of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) inhibitors, using Nω-(2-methoxyethyl)-L-arginine (L-257) and its analogs as a focal point. DDAH1 is a critical enzyme in the regulation of nitric oxide (NO) signaling, and its inhibition presents a promising therapeutic strategy for a range of diseases, including cancer and septic shock. This document details the quantitative SAR data, experimental methodologies for inhibitor evaluation, and the underlying signaling pathways.

Introduction to DDAH1 and Its Inhibition

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is a key enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS). By degrading ADMA and L-NMMA, DDAH1 plays a crucial role in maintaining the bioavailability of nitric oxide (NO), a vital signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.

In pathological conditions such as cancer and sepsis, the overexpression of DDAH1 can lead to an excess production of NO, which can promote tumor growth, angiogenesis, and hemodynamic instability. Therefore, the development of potent and selective DDAH1 inhibitors is an area of significant therapeutic interest. This guide focuses on the SAR of a series of Nω-substituted L-arginine analogs, providing a framework for the rational design of novel DDAH1 inhibitors.

DDAH1 Signaling Pathway

DDAH1 is a central regulator of the nitric oxide signaling cascade. The pathway diagram below illustrates the interplay between DDAH1, its substrates, and the downstream effects on nitric oxide production.

An In-depth Technical Guide to the Biochemical Properties and Kinetics of APOBEC3G, the Target of Deaminase Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biochemical properties and enzyme kinetics of the human cytidine (B196190) deaminase APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G). Deaminase inhibitor-1 has been identified as a small molecule inhibitor of APOBEC3G, exhibiting an IC50 value of 18.9 μM[1]. Understanding the intricacies of APOBEC3G is paramount for researchers and professionals involved in the development of therapeutic agents targeting this enzyme, which plays a crucial role in innate immunity against retroviruses, including HIV-1. This document details the enzyme's mechanism of action, kinetic parameters, and relevant experimental protocols for inhibitor characterization.

Biochemical Properties of APOBEC3G

APOBEC3G is a member of the APOBEC superfamily of cytidine deaminases that catalyze the deamination of cytidine to uridine (B1682114) in single-stranded DNA (ssDNA)[2][3]. This enzymatic activity is a key component of the innate immune system's defense against retroviruses and retrotransposons[3].

Structure and Function

Human APOBEC3G is a 384-amino acid protein composed of two zinc-finger cytidine deaminase domains (CD1 and CD2)[2][4]. While both domains are structurally similar, they have distinct functions. The C-terminal domain (CD2) is catalytically active, responsible for the deamination of deoxycytidine to deoxyuridine[2]. The N-terminal domain (CD1) is catalytically inactive but is crucial for binding to ssDNA and RNA, as well as for the processivity of the enzyme along the DNA strand[2][5]. The native form of APOBEC3G can exist as monomers and higher-order oligomers[2].

The primary function of APOBEC3G is to introduce C-to-U mutations in the nascent reverse-transcribed viral DNA of retroviruses like HIV-1[2][3][6]. This leads to G-to-A hypermutations in the viral genome, rendering the virus non-viable[3]. APOBEC3G preferentially deaminates cytosines within a 5'-CC dinucleotide context on the ssDNA[7].

Mechanism of Action

APOBEC3G exerts its antiviral effects through both deaminase-dependent and deaminase-independent mechanisms.

-

Deaminase-Dependent Activity: During reverse transcription, APOBEC3G is encapsidated into budding virions[2]. Upon infection of a new cell, the enzyme deaminates cytosines on the negative strand of the viral ssDNA intermediate[2][3]. The resulting uracils are then read as thymines by the reverse transcriptase, leading to G-to-A hypermutations in the positive strand of the viral DNA[3]. This extensive mutation of the viral genome disrupts open reading frames and leads to the production of non-functional viral proteins.

-

Deaminase-Independent Activity: APOBEC3G can also inhibit retroviral replication independently of its catalytic activity. It has been shown to physically impede the reverse transcription process and interfere with the priming of reverse transcription by tRNA[2][8].

Enzyme Kinetics of APOBEC3G

The enzymatic activity of APOBEC3G is influenced by various factors, including the substrate sequence and the presence of cofactors or inhibitors.

Kinetic Parameters

Kinetic studies on APOBEC3G have provided insights into its substrate affinity and catalytic efficiency. The Michaelis constant (KM) for 2'-deoxycytidine (B1670253) in a single-stranded DNA context has been reported to be 20.42 μM, with a catalytic rate (kcat) of 0.11 min-1[3]. It is important to note that kinetic parameters can vary depending on the specific ssDNA substrate sequence and experimental conditions.

Inhibition of APOBEC3G

The development of small molecule inhibitors of APOBEC3G, such as this compound, is an area of active research. These inhibitors could potentially modulate the mutagenic activity of APOBEC3G, which has been implicated in contributing to viral evolution and drug resistance under certain conditions[9]. A variety of compounds have been identified as inhibitors of APOBEC3G through high-throughput screening.

Table 1: Quantitative Data on APOBEC3G Inhibitors

| Inhibitor | Target Deaminase | IC50 (μM) | Notes |

| This compound | APOBEC3G | 18.9 | Small molecule inhibitor.[1] |

| MN1 | APOBEC3G | ~5-10 | Identified through high-throughput screening.[9] |

| MN26 | APOBEC3G | ~10-20 | Identified through high-throughput screening.[9] |

| MN30 (methyl-3,4-dephostatin) | APOBEC3G | ~2-5 | A catechol-containing compound.[9][10] |

| Vif peptide 107-115 | APOBEC3G | >100 | Showed weak and potentially non-specific inhibition.[10] |

Experimental Protocols

The characterization of APOBEC3G activity and the screening for its inhibitors often involve specialized biochemical assays.

Fluorescence-Based DNA Deamination Assay

This is a common high-throughput screening method to identify inhibitors of APOBEC3G[9][11].

Principle: A single-stranded DNA oligonucleotide substrate is designed with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end. The substrate contains a target cytosine. When APOBEC3G deaminates the cytosine to uracil (B121893), the resulting uracil is excised by uracil DNA glycosylase (UDG). The abasic site is then cleaved by an increase in pH (e.g., with NaOH), separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

Protocol:

-

Reaction Setup: In a microplate well, combine purified recombinant APOBEC3G enzyme, the fluorescently labeled ssDNA substrate, and the test compound (inhibitor).

-

Incubation: Incubate the reaction mixture to allow for deamination to occur.

-

UDG Treatment: Add E. coli Uracil DNA Glycosylase (UDG) to the reaction to excise any uracil bases formed.

-

Cleavage: Add NaOH to cleave the phosphodiester backbone at the abasic site.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The increase in fluorescence is proportional to the deaminase activity.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to determine if an inhibitor affects the ability of APOBEC3G to bind to its ssDNA substrate[9].

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than free DNA through a non-denaturing polyacrylamide gel.

Protocol:

-

Binding Reaction: Incubate purified APOBEC3G with a labeled (e.g., radioactive or fluorescent) ssDNA probe in the presence and absence of the test inhibitor.

-

Electrophoresis: Separate the reaction products on a native polyacrylamide gel.

-

Visualization: Visualize the DNA bands. A shift in the mobility of the labeled DNA probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of an inhibitor suggests that the inhibitor interferes with DNA binding.

Signaling Pathways and Logical Relationships

Experimental Workflow for APOBEC3G Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of APOBEC3G.

Caption: Workflow for APOBEC3G inhibitor discovery and development.

APOBEC3G-Mediated Retroviral Restriction and Vif Antagonism

The antiviral activity of APOBEC3G is counteracted by the HIV-1 viral infectivity factor (Vif) protein. The following diagram illustrates this interplay.

Caption: APOBEC3G antiviral action and its counteraction by HIV-1 Vif.

Conclusion

APOBEC3G is a critical host defense factor against retroviral infection, and its activity is a key area of study for the development of novel antiviral therapies. This compound represents a tool to probe the function of APOBEC3G. This guide provides a foundational understanding of the biochemical properties, kinetics, and experimental methodologies associated with APOBEC3G, which is essential for researchers and drug developers working to modulate its activity for therapeutic benefit. Further investigation into the specific interactions of this compound with APOBEC3G will be crucial to fully elucidate its mechanism of action and potential applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. APOBEC3G - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Biochemical Activities of Highly Purified, Catalytically Active Human APOBEC3G: Correlation with Antiviral Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism for regulating APOBEC3G DNA editing function by the non-catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical differentiation of APOBEC3F and APOBEC3G proteins associated with HIV-1 life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism for APOBEC3G catalytic exclusion of RNA and non-substrate DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoscale Characterization of Interaction of APOBEC3G with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-In-Class Small Molecule Inhibitors of the Single-Strand DNA Cytosine Deaminase APOBEC3G - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reassessing APOBEC3G inhibition by HIV-1 Vif-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

Deaminase Inhibitor Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deaminases, enzymes that catalyze the removal of an amine group from a substrate, play critical roles in various physiological and pathological processes, including nucleic acid editing, metabolism, and immune signaling. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The development of specific and potent deaminase inhibitors is a burgeoning field in drug discovery. A crucial step in this process is the accurate identification and validation of the inhibitor's molecular target(s). This technical guide provides an in-depth overview of the core methodologies employed for the identification and validation of deaminase inhibitor targets, with a focus on experimental protocols, quantitative data presentation, and the visualization of relevant biological pathways.

Introduction to Deaminase Inhibitors and Target Identification

Deaminase inhibitors are small molecules designed to specifically block the enzymatic activity of a particular deaminase. Identifying the direct molecular target of a novel inhibitor is paramount for several reasons: it elucidates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential on-target and off-target effects. The process of target identification and validation is a multi-faceted approach that combines genetic, proteomic, and biochemical techniques.

Target Identification Methodologies

A variety of powerful techniques can be employed to identify the cellular target(s) of a deaminase inhibitor. These methods can be broadly categorized into genetic and biochemical approaches.

Genetic Approaches: CRISPR-Cas9 Screening

CRISPR-Cas9 based genetic screens are a powerful, unbiased method to identify genes that modulate cellular sensitivity to a small molecule.[1][2][3] In the context of deaminase inhibitors, these screens can identify the target deaminase by assessing which gene knockout confers resistance to the inhibitor's cytotoxic or cytostatic effects.

This protocol outlines a positive selection screen to identify genes whose knockout leads to resistance to a deaminase inhibitor.

-

sgRNA Library Design and Preparation:

-

Select a genome-wide or a focused sgRNA library targeting human or murine genes. Libraries targeting the "druggable genome" or specific gene families like deaminases can also be utilized.

-

The library should contain multiple sgRNAs per gene to ensure robust knockout efficiency and to minimize off-target effects.[4]

-

Synthesize the sgRNA library as a pooled oligonucleotide library.

-

Clone the pooled sgRNAs into a lentiviral vector that also expresses Cas9 nuclease.

-

-

Lentivirus Production:

-

Transfect HEK293T cells with the lentiviral vector library along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

-

Titer the virus to determine the optimal multiplicity of infection (MOI).

-

-

Cell Line Transduction:

-

Select a cell line that is sensitive to the deaminase inhibitor of interest.

-

Transduce the cells with the lentiviral sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

-

Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the lentiviral vector contains a resistance marker.

-

-

Deaminase Inhibitor Selection:

-

Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the deaminase inhibitor.

-

The concentration of the inhibitor should be predetermined to cause significant but not complete cell death (e.g., IC80-IC90).

-

Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of cells with resistance-conferring mutations.

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest cells from both the control and treatment groups.

-

Extract genomic DNA from both populations.

-

Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

-

Perform next-generation sequencing (NGS) on the amplified sgRNA cassettes to determine the representation of each sgRNA in both populations.

-

-

Data Analysis:

-

Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

-

Normalize the read counts.

-

Identify sgRNAs that are significantly enriched in the inhibitor-treated population compared to the control population using statistical methods like MAGeCK or DESeq2.

-

Genes targeted by multiple enriched sgRNAs are considered high-confidence hits. The top hit is the putative target of the deaminase inhibitor.

-

Biochemical and Proteomic Approaches

Biochemical methods aim to directly identify the protein(s) that physically interact with the deaminase inhibitor.

AP-MS is a widely used technique to identify proteins that bind to a small molecule.[5][6][7] This method typically involves immobilizing a derivatized version of the inhibitor on a solid support to "fish" for its binding partners in a cell lysate.

-

Probe Synthesis:

-

Synthesize an analog of the deaminase inhibitor that incorporates a reactive handle (e.g., an alkyne or an azide) for "click" chemistry or a photo-reactive group for covalent cross-linking. The modification should be placed at a position that does not interfere with target binding.

-

Synthesize a biotinylated linker that is complementary to the handle on the inhibitor probe.

-

-

Cell Lysis and Probe Incubation:

-

Culture cells to a high density and harvest them.

-

Lyse the cells in a non-denaturing buffer to maintain protein-protein interactions.

-

Incubate the cell lysate with the inhibitor probe. For competitive profiling, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the non-derivatized inhibitor.

-

-

Affinity Capture:

-

For "click" chemistry-based probes, add the biotin-azide or biotin-alkyne linker and catalyze the click reaction.

-

Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Protein Elution and Digestion:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., MaxQuant, Proteome Discoverer).

-

Quantify the relative abundance of the identified proteins between the probe-treated and the competitor-treated (or control) samples.

-

Proteins that are significantly enriched in the probe-treated sample are considered potential targets.

-

Target Validation Methodologies

Once a putative target has been identified, it is crucial to validate that it is indeed the protein responsible for the inhibitor's biological effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand (the inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.

-

Cell Treatment:

-

Culture cells and treat them with either the deaminase inhibitor at various concentrations or vehicle control (DMSO) for a defined period.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or ELISA.

-

-

Data Analysis:

-

Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore direct binding.

-

An isothermal dose-response curve can also be generated by heating the cells at a single temperature (chosen from the melting curve) with varying concentrations of the inhibitor.

-

Biochemical Assays

Biochemical assays using purified proteins are essential for confirming that the inhibitor directly modulates the enzymatic activity of the identified target and for determining its potency and mechanism of inhibition.

This is a general protocol that can be adapted for different deaminases (e.g., adenosine (B11128) deaminase [ADA] or cytidine (B196190) deaminase [CDA]).

-

Reagents:

-

Purified recombinant deaminase enzyme.

-

Substrate (e.g., adenosine for ADA, cytidine or a single-stranded DNA oligonucleotide containing cytosine for CDA).

-

Assay buffer specific to the enzyme.

-

Deaminase inhibitor.

-

Detection reagents (e.g., a fluorescent probe that changes its emission upon deamination, or reagents for a colorimetric assay).

-

-

Assay Procedure:

-

Prepare a series of dilutions of the deaminase inhibitor.

-

In a microplate, add the assay buffer, the deaminase enzyme, and the inhibitor at different concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in fluorescence or absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

-

Quantitative Data Summary

The following tables summarize key quantitative data for select deaminase inhibitors.

Table 1: Inhibitory Potency (IC50) of Selected Deaminase Inhibitors

| Inhibitor | Target Deaminase | Assay Type | Cell Line/System | IC50 | Reference |

| Pentostatin (Nipent) | Adenosine Deaminase (ADA) | Enzymatic Assay | Purified Calf Intestine ADA | 2.5 nM | [8] |

| EHNA | Adenosine Deaminase (ADA) | Enzymatic Assay | Purified ADA | ~10 µM | [9] |

| Tetrahydrouridine (THU) | Cytidine Deaminase (CDA) | Enzymatic Assay | Purified Human CDA | 240 nM | [8] |

| Zebularine | Cytidine Deaminase (CDA) | Enzymatic Assay | Purified E. coli CDA | 1.9 µM | [8] |

Table 2: Binding Affinity (Kd and Ki) of Selected Deaminase Inhibitors

| Inhibitor | Target Deaminase | Method | Binding Constant | Reference |

| 1-Deazaadenosine | Adenosine Deaminase (ADA) | Kinetic Analysis | Ki = 0.66 µM | [8] |

| Hibifolin | Adenosine Deaminase (ADA) | Kinetic Analysis | Ki = 49.92 µM | [8] |

| dZ-containing ssDNA | APOBEC3G | Isothermal Titration Calorimetry | Kd = 5.5 µM | [10] |

| dZ-containing ssDNA | APOBEC3G | Kinetic Analysis | Ki = 7.5 µM | [10] |

| Theophylline | Adenosine Deaminase (ADA) | Kinetic Analysis | Ki = 56 µM (low conc.), 201 µM (high conc.) | [9] |

| Allopurinol | Adenosine Deaminase (ADA) | Kinetic Analysis | Ki = 285 µM | [9] |

| Acyclovir | Adenosine Deaminase (ADA) | Kinetic Analysis | Ki = 231 µM | [9] |

Signaling Pathways and Visualization

Understanding the signaling pathways in which the target deaminase is involved provides crucial context for the inhibitor's biological effects.

ADAR1 in Innate Immunity

Adenosine deaminase acting on RNA 1 (ADAR1) plays a critical role in preventing the activation of the innate immune system by endogenous double-stranded RNA (dsRNA).[11][12][13][14] ADAR1 edits adenosines to inosines in dsRNA, which marks it as "self" and prevents its recognition by cytosolic RNA sensors like MDA5.

Caption: ADAR1-mediated editing of endogenous dsRNA prevents MDA5 activation and subsequent type I interferon signaling.

APOBEC3B in Cancer Mutagenesis

Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3B (APOBEC3B) is a DNA cytosine deaminase that has been implicated as a major source of somatic mutations in various cancers.[15][16][17] Its expression can be induced by signaling pathways such as the PKC/NF-κB pathway.[15][16]

Caption: The PKC/NF-κB signaling pathway induces APOBEC3B expression, leading to DNA deamination and mutagenesis in cancer.

Experimental Workflow for Target Identification and Validation

The overall process of identifying and validating a deaminase inhibitor's target involves a logical flow of experiments.

Caption: A logical workflow for the identification and validation of a deaminase inhibitor's target.

Conclusion

The identification and validation of a deaminase inhibitor's target is a critical and multifaceted process in drug discovery. A combination of unbiased genetic screens, direct biochemical pulldowns, and rigorous validation assays is essential for confidently assigning a molecular target to a novel inhibitor. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to successfully navigate this process, ultimately accelerating the development of novel therapeutics targeting deaminases.

References

- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [PDF] A Kinetic Comparison on the Inhibition of Adenosine Deaminase by Purine Drugs | Semantic Scholar [semanticscholar.org]

- 10. Inhibiting APOBEC3 Activity with Single-Stranded DNA Containing 2′-Deoxyzebularine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity [frontiersin.org]

- 14. The RNA-Editing Enzyme ADAR1 Controls Innate Immune Responses to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The PKC-NFκB Signaling Pathway Induces APOBEC3B Expression in Multiple Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Cellular Pathways Regulated by Deaminase Inhibitor-1: A Technical Guide

Disclaimer: The term "Deaminase inhibitor-1" is a generalized descriptor. This document focuses on a well-characterized class of deaminase inhibitors, specifically small molecule inhibitors of Activation-Induced Deaminase (AID), to provide a representative and detailed analysis of their impact on cellular pathways.

Introduction

Activation-Induced Deaminase (AID) is a critical enzyme in the adaptive immune system, responsible for initiating secondary antibody diversification processes.[1][2][3] It functions by deaminating cytosine bases in the immunoglobulin loci of B lymphocytes, leading to somatic hypermutation (SHM) and class switch recombination (CSR).[1][3] While essential for generating a diverse antibody repertoire, aberrant AID activity can lead to genomic instability and has been implicated in the development of B-cell lymphomas.[1][2][3] Consequently, small molecule inhibitors of AID represent a promising therapeutic avenue for controlling pathological AID activity. This guide details the cellular pathways modulated by these inhibitors, presents quantitative data on their efficacy, and outlines the experimental protocols used for their characterization.

Core Mechanism of Action

Small molecule inhibitors of Activation-Induced Deaminase (AID) function by directly targeting the enzyme to mitigate its catalytic activity.[1][2] The primary mechanism involves the inhibition of cytosine deamination, a crucial step for initiating antibody diversification.[1][2] These inhibitors have demonstrated specificity for AID, without significantly affecting related cytosine deaminases like APOBEC3B, suggesting they bind to a unique site on the AID enzyme.[1][2] By blocking AID's function, these inhibitors effectively decrease class switch recombination (CSR) in B cells, a key process in the maturation of antibody responses.[1][2]

The stability and function of AID are also regulated by cellular chaperones, specifically Hsp90.[3] Hsp90 stabilizes cytoplasmic AID, preventing its polyubiquitination and subsequent degradation by the proteasome.[3] Therefore, pathways that modulate Hsp90 activity can indirectly regulate AID function. Inhibition of Hsp90 leads to the degradation of cytoplasmic AID, thereby reducing its availability to act on immunoglobulin genes.[3]

Cellular Pathways Regulated by AID Inhibition

The primary cellular pathway regulated by AID inhibitors is Class Switch Recombination (CSR) . This process allows B cells to change the constant region of the antibody heavy chain, altering the effector function of the antibody. By inhibiting AID, these small molecules prevent the initial DNA lesions required for CSR to occur.

Signaling Pathway for AID-Mediated Class Switch Recombination

Caption: AID-mediated Class Switch Recombination pathway and the point of inhibition.

Quantitative Data Summary

The efficacy of representative AID inhibitors was determined through a series of biochemical and cellular assays. A quantitative high-throughput screen (qHTS) of over 90,000 compounds identified several promising candidates.[1]

| Compound Class | Assay Type | Target Cell Line/Enzyme | Concentration | Effect | Reference |

| Lead Inhibitors | In vitro Deamination | Recombinant AID | 0.25 µM substrate | Inhibition of deamination | [1] |

| 143 Compounds | Cellular CSR | CH12 B Cell Line | 10 µM | 10-30% inhibition of IgM to IgA switching in 27 compounds | [1][4] |

| Top 3 Compounds | Cellular CSR | Naïve Splenic B Cells | 10 µM | 20-30% decrease in switching to IgG1 without affecting viability | [1][4] |

| Control Inhibitors | qHTS | Recombinant AID and UDG | N/A | IC50 of 3.2 ± 3.7 µM (ATA for AID) and 7.5 ± 5.6 µM (Mitoxantrone for UDG) | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols were employed in the characterization of the representative AID inhibitors.

Quantitative High-Throughput Screen (qHTS) for AID Inhibition

This biochemical assay was designed to identify inhibitors of AID's cytosine deamination activity using a fluorescence resonance energy transfer (FRET) reporter.[1][4]

Workflow Diagram:

Caption: Workflow for the quantitative high-throughput screening of AID inhibitors.

Protocol:

-

A library of over 90,000 compounds was screened in a dose-response format.[1][4]

-

The assay utilized a 20-base oligonucleotide substrate (DJC20) with a 5'-Cy3 fluorophore and a BHQ2 quencher.[1][4]

-

Recombinant AID (0.5 µM) was incubated with the substrate in the presence of the test compounds.[1]

-

Deamination of cytosine to uracil by AID, followed by cleavage by Uracil-DNA Glycosylase (UDG) and APE1, leads to the separation of the fluorophore and quencher, resulting in a fluorescent signal.[1]

-

Fluorescence was measured on an EnVision detector.[4]

-

Dose-response curves were generated to determine the potency of inhibitory compounds.[4]

Cellular Class Switch Recombination (CSR) Assay

This assay measures the ability of the identified inhibitors to block AID function in a cellular context.

Protocol for CH12 B Cell Line:

-

CH12 cells were cultured at a density of 62,500 cells/mL.[1][4]

-

CSR from IgM to IgA was induced by stimulating the cells for 72 hours with 1 µg/mL anti-mouse CD40 antibody, 10 ng/mL recombinant murine IL-4, and 2 ng/mL recombinant human TGF-β.[1][4]

-

Inhibitor compounds, dissolved in DMSO, were added to the cell cultures at the desired concentrations (final DMSO concentration of 0.1%).[1][4]

-

After 72 hours, the percentage of cells that switched to IgA was determined by flow cytometry.[1]

Protocol for Naïve Splenic B Cells:

-

Naïve B cells were isolated from murine spleens.

-

Cells were stimulated to induce CSR to IgG1.[1]

-

Inhibitors were added at various concentrations (156 nM to 10 µM).[1][4]

-

The percentage of IgG1-positive cells was measured by flow cytometry, along with cell viability.[1]

In Vitro Deamination Gel Assay

This orthogonal assay confirms the direct inhibitory effect of the compounds on AID's enzymatic activity.

Protocol:

-

Recombinant AID was incubated with a 0.25 µM DNA substrate (DJC20) in the presence of increasing concentrations of the inhibitor compounds.[1]

-

The deaminated uracil was excised by UDG, and the resulting abasic site was cleaved by APE1.[1]

-

The cleavage products were resolved on a denaturing gel.[1]

-

The intensity of the cleavage band, measured by fluorescence, was used to quantify the level of deamination and, consequently, the inhibitory activity.[1]

Conclusion

Small molecule inhibitors of Activation-Induced Deaminase represent a targeted approach to modulating the adaptive immune response and mitigating the pathological consequences of aberrant AID activity. By directly inhibiting the deamination of cytosine in immunoglobulin loci, these compounds effectively block class switch recombination. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in this promising class of therapeutic agents. Further research into the structure-activity relationships of these inhibitors will be crucial for optimizing their potency and specificity.

References

- 1. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of activation-induced deaminase stability and antibody gene diversification by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the In Vitro Characterization of a Novel Deaminase Inhibitor

Audience: Researchers, scientists, and drug development professionals. Topic: In Vitro Characterization of Deaminase Inhibitor-1

Introduction

Activation-induced deaminase (AID) is a critical enzyme in the diversification of antibodies, initiating processes like somatic hypermutation (SHM) and class switch recombination (CSR).[1][2] However, its mutagenic activity can also lead to off-target effects, contributing to the development of B cell lymphomas and autoimmunity.[1][3][4] Consequently, the discovery of small molecule inhibitors for AID is a significant area of research for both therapeutic applications and as tools to understand its biological functions.[3][5]

This technical guide details the in vitro characterization of a lead series of novel small molecule inhibitors of Activation-Induced Deaminase, hereafter referred to as "this compound" for illustrative purposes. The information presented is a synthesis of findings from a comprehensive high-throughput screening campaign that identified and validated these promising compounds.[3][5]

Biochemical Characterization

The initial identification and biochemical validation of this compound were conducted through a multi-step screening process designed to directly measure the inhibition of AID's enzymatic activity.

High-Throughput Screening (HTS)

A quantitative high-throughput screen (qHTS) of over 90,000 compounds was performed to identify potential inhibitors of AID-mediated cytosine deamination.[3][5] This primary screen utilized a specially designed fluorescence resonance energy transfer (FRET) quencher assay.[3][4]

Enzymatic Inhibition

The most promising candidates from the HTS were further evaluated using an orthogonal gel-based deamination assay to confirm their inhibitory activity and determine potency. This assay measures the direct conversion of a cytosine-containing oligonucleotide substrate to a product by purified human AID. The top three confirmed compounds, which share a similar chemical structure, were selected for further characterization.[3][5]

Table 1: Biochemical Inhibition of AID Activity

| Compound ID | Assay Type | Substrate Concentration | IC50 |

| Inhibitor-1A | Gel-based Deamination | 0.25 µM | ~5 µM |

| Inhibitor-1B | Gel-based Deamination | 0.25 µM | ~7 µM |

| Inhibitor-1C | Gel-based Deamination | 0.25 µM | ~10 µM |

| Data synthesized from graphical representations in cited literature.[3] |

Cellular Characterization

To determine the efficacy of the inhibitors in a more physiologically relevant context, their ability to block AID function in B cells was assessed.

Class Switch Recombination (CSR) Assay

The primary cellular function of AID is to initiate class switch recombination (CSR) in activated B cells. An assay using a transformed B cell line was employed to measure the inhibition of CSR. From a subset of 143 compounds tested from the biochemical screen, 27 showed reproducible inhibition of CSR at a concentration of 10 µM without affecting cell viability or proliferation.[3][4] The three lead compounds were among those that effectively inhibited this process.[3]

Table 2: Cellular Inhibition of Class Switch Recombination (CSR)

| Compound ID | Concentration | Cell Line | Inhibition of CSR | Effect on Viability |

| Top 27 Hits | 10 µM | Transformed B cells | 10 - 30% | None |

| Lead Series | 10 µM | Transformed B cells & Murine Splenic B cells | Confirmed Inhibition | None |

| Data sourced from cited literature.[3][4] |

Specificity Profile

A crucial aspect of inhibitor characterization is determining its specificity. The lead compounds were tested for their activity against APOBEC3B (A3B), a related cytosine DNA deaminase that shares structural similarities with AID.

APOBEC3B Counter-Screen

Using a real-time fluorescent reporter assay in 293T cells, the inhibitors were found to block AID activity but not that of APOBEC3B.[3][5] This demonstrates a desirable specificity for AID, which is important for minimizing potential off-target effects.[3]

Table 3: Inhibitor Specificity

| Compound Series | Target Deaminase | Result |

| Lead Inhibitors | Activation-Induced Deaminase (AID) | Inhibited |

| Lead Inhibitors | APOBEC3B (A3B) | Not Inhibited |

| Data sourced from cited literature.[3][5] |

Experimental Protocols & Methodologies

Detailed methodologies are essential for the replication and validation of these findings.

FRET-Based Deamination Assay (qHTS)

This assay was designed to differentiate between inhibitors of deamination and inhibitors of downstream processing.

-

Substrates : Two 20-base oligonucleotides were used:

-

DJC20 : Contains a 5′-Cy3 fluorophore, a single cytosine (C) at position 6, and a BHQ2 quencher at position 10.

-

DJC23 : A control oligonucleotide with a 5′-Cy5 fluorophore and a uracil (B121893) (U) at position 6.

-

-

Reaction : The oligonucleotides were co-incubated with purified human AID and uracil DNA glycosylase (UDG).

-

Mechanism : AID deaminates the 'C' in DJC20 to a 'U'. UDG then removes this uracil base, creating an abasic site.

-

Cleavage : NaOH is added to cleave the abasic site, separating the Cy3 fluorophore from the BHQ2 quencher.

-

Detection : An increase in Cy3 fluorescence indicates successful deamination and cleavage, which is measured to quantify AID activity. Inhibitors prevent this increase in fluorescence.

Orthogonal Gel-Based Deamination Assay

This assay provides a direct, quantitative measure of inhibition.

-

Reaction Mixture : Purified AID is incubated with the DJC20 substrate (0.25 µM) in the presence of varying concentrations of the inhibitor.

-

Enzymatic Steps :

-

Uracil DNA glycosylase (UDG) is added to remove any uracil formed by AID.

-

Apurinic/apyrimidinic enzyme 1 (APE1) is added to cleave the resulting abasic site.

-

-

Analysis : The reaction products are separated on a denaturing gel.

-

Quantification : The band intensity of the cleaved product is measured by fluorescence. The IC50 value is calculated by plotting the ratio of product to the total of product plus substrate against the inhibitor concentration.[3]

Cellular Class Switch Recombination (CSR) Assay

This assay assesses the inhibitor's activity in a cellular context.

-

Cell Culture : A transformed B cell line capable of undergoing CSR is used.

-

Treatment : Cells are activated to induce CSR and treated with the test compound (e.g., at 10 µM) or a DMSO control.

-

Incubation : The cells are incubated for several days to allow for class switching to occur.

-

Analysis : Flow cytometry is used to quantify the percentage of cells that have successfully switched their antibody isotype (e.g., to IgG1).

-

Endpoint : A reduction in the percentage of switched cells in the presence of the inhibitor, without a corresponding decrease in cell viability or proliferation, indicates successful inhibition of AID's cellular function.[3]

Visualized Workflows and Mechanisms

To clarify the relationships between the experimental stages and the inhibitor's mechanism, the following diagrams are provided.

Caption: High-throughput screening and validation workflow.

Caption: Mechanism of AID inhibition.

Caption: Inhibition of the Class Switch Recombination pathway.

References

- 1. The off-target effects of AID in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The off-target effects of AID in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Deaminase Inhibitor-1 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deaminase inhibitors represent a critical class of therapeutic agents with significant immunomodulatory and anti-neoplastic properties. This technical guide provides an in-depth analysis of the effects of Deaminase Inhibitor-1, with a primary focus on adenosine (B11128) deaminase inhibitors such as cladribine (B1669150) and pentostatin (B1679546), on global gene expression. We will explore the molecular mechanisms of action, detail the resultant changes in transcriptomic and proteomic landscapes, provide comprehensive experimental protocols for studying these effects, and visualize the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and leverage the genomic impact of these potent inhibitors.

Introduction: The Role of Deaminases and Their Inhibition

Deaminases are enzymes that catalyze the removal of an amine group from a molecule. In cellular metabolism, adenosine deaminases (ADAs) and cytidine (B196190) deaminases are crucial for purine (B94841) and pyrimidine (B1678525) metabolism, respectively. Inhibition of these enzymes can lead to the accumulation of their substrates, which in turn triggers a cascade of cellular events with profound therapeutic implications.

Adenosine Deaminase (ADA) is a key enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively[1][2][3]. There are two main isoenzymes in humans: ADA1, which is found in most tissues, and ADA2[1][4]. Inhibition of ADA leads to an accumulation of adenosine and deoxyadenosine. Elevated intracellular levels of deoxyadenosine are particularly toxic to lymphocytes, as they are converted to dATP, which inhibits ribonucleotide reductase and subsequently DNA synthesis, leading to apoptosis[5]. This mechanism forms the basis for the use of ADA inhibitors like cladribine and pentostatin in the treatment of certain leukemias and autoimmune diseases[2][5].

This guide will focus on the effects of adenosine deaminase inhibitors, which for the purpose of this document will be referred to as "this compound," on gene expression.

Molecular Mechanism of Action of this compound

The primary mechanism of action of adenosine deaminase inhibitors is the blockade of the ADA enzyme, leading to the accumulation of adenosine and deoxyadenosine[6]. This accumulation has several downstream consequences that ultimately impact gene expression:

-

Induction of Apoptosis: The buildup of deoxyadenosine and its subsequent phosphorylation to dATP is a primary driver of apoptosis, particularly in lymphocytes. This leads to the differential expression of genes involved in cell death pathways.

-

Modulation of Adenosine Receptor Signaling: Increased extracellular adenosine levels activate adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that can modulate various signaling pathways, including those involved in inflammation and immune responses[6].

-

Alterations in RNA Methylation: Some deaminase inhibitors, such as pentostatin, have been shown to decrease the methylation of cellular RNA. This can unmask endogenous RNA molecules, allowing them to trigger innate immune receptors like Toll-like receptor 3 (TLR3), leading to the production of type I interferons and an enhanced anti-tumor immune response[7].

These interconnected mechanisms result in a complex and cell-type-specific pattern of gene expression changes.

Effects on Gene Expression: A Quantitative Overview

Treatment with this compound leads to significant alterations in the expression of a wide range of genes. Studies utilizing microarray and RNA sequencing technologies have begun to elucidate the molecular signature associated with these inhibitors.

Gene Expression Changes Induced by Cladribine

Cladribine is a potent adenosine deaminase inhibitor used in the treatment of multiple sclerosis and certain cancers[8][9]. In vitro treatment of peripheral blood mononuclear cells (PBMCs) from multiple sclerosis patients with cladribine resulted in a general downregulation of gene, protein, and miRNA expression[8][9].

Table 1: Differentially Expressed Genes in PBMCs Treated with Cladribine [10]

| Gene Symbol | Full Name | Regulation | Fold Change (approx.) | Adjusted p-value |

| NIBAN2 | Niban Apoptosis Regulator 2 | Downregulated | -1.5 | < 0.05 |

| NHLRC2 | NHL Repeat Containing 2 | Downregulated | -1.8 | < 0.01 |

| PPIF | Peptidylprolyl Isomerase F | Downregulated | -1.6 | < 0.01 |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Downregulated | -1.4 | < 0.05 |

Data derived from in vitro studies on PBMCs from MS patients. Fold changes are approximate based on graphical representation.

Notably, the downregulation of PPIF and NHLRC2 was also validated ex vivo in patients treated with cladribine[8][9].

Genes Involved in Cladribine Metabolism

The efficacy of cladribine is also influenced by the expression of genes involved in its metabolism. Deoxycytidine kinase (DCK) is required to phosphorylate cladribine into its active form, while 5'-nucleotidases (5'-NTs), such as NT5C1A and NT5C2, dephosphorylate it, leading to inactivation[11]. The ratio of these enzymes can therefore impact treatment response.

Table 2: Baseline Expression of Genes Involved in Cladribine Metabolism in PBMCs [11][12]

| Gene Symbol | Full Name | Relative Expression Level |

| DCK | Deoxycytidine Kinase | Comparable to NT5C2 |

| NT5C1A | 5'-Nucleotidase, Cytosolic IA | Lower than DCK and NT5C2 |

| NT5C2 | 5'-Nucleotidase, Cytosolic II | Comparable to DCK |

Key Signaling Pathways Modulated by this compound

The gene expression changes induced by this compound are a reflection of the modulation of several critical signaling pathways.

Adenosine Deaminase Inhibition and Apoptosis Pathway

The accumulation of deoxyadenosine is central to the cytotoxic effects of ADA inhibitors. The following diagram illustrates the pathway leading to apoptosis.

Pentostatin-Induced TLR3 Signaling

Pentostatin's ability to reduce RNA methylation can activate innate immune signaling pathways, as depicted below.

References

- 1. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentostatin (Nipent) in the treatment of chronic lymphocyte leukemia and hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 7. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular signature associated with cladribine treatment in patients with multiple sclerosis [frontiersin.org]

- 9. Molecular signature associated with cladribine treatment in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAVENCLAD® (cladribine) Tablets for RMS & SPMS | Safety Info [mavenclad.com]

- 12. neurology.org [neurology.org]

"Physiological role of the target enzyme of Deaminase inhibitor-1"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) Deaminase (ADA) is a critical enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1][2] Its function is essential for the proper development and maintenance of the immune system, and its dysregulation is implicated in various pathological conditions, most notably Severe Combined Immunodeficiency (SCID).[3][4][5] This technical guide provides an in-depth exploration of the physiological roles of ADA, the signaling pathways it modulates, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this key enzyme.

Introduction to Adenosine Deaminase (ADA)

Adenosine Deaminase is a ubiquitously expressed enzyme that plays a vital role in the purine salvage pathway.[1][6] It exists in two main isoforms, ADA1 and ADA2. ADA1 is found in the cytosol and nucleus of most cell types, with particularly high concentrations in lymphocytes and macrophages.[7] ADA2 is predominantly found in plasma and serum.[1][7] The primary function of ADA is to regulate the concentration of adenosine, a signaling molecule with potent immunomodulatory effects.[5][6] By converting adenosine to inosine, ADA prevents the accumulation of adenosine and its toxic metabolite deoxyadenosine, which can be detrimental to lymphocyte development and function.[3][6][8]

Physiological Roles of Adenosine Deaminase

The physiological significance of ADA extends across various biological processes, with its most critical role being in the immune system.

Immune System Development and Function

ADA is indispensable for the development and maintenance of a functional immune system.[1] Its deficiency leads to the accumulation of deoxyadenosine, which is toxic to lymphocytes, causing their destruction and resulting in Severe Combined Immunodeficiency (SCID).[3][4][6] This condition is characterized by a profound T, B, and NK cell lymphopenia.[8] The high expression of ADA in lymphoid tissues underscores its importance in lymphocyte maturation and proliferation.[3]

Key functions of ADA in the immune system include:

-

Lymphocyte Proliferation and Differentiation: ADA is crucial for the maturation of lymphocytes, particularly T-cells in the thymus.[1][3]

-

Modulation of Immune Responses: By regulating adenosine levels, ADA fine-tunes immune responses. Adenosine, acting through its receptors, can suppress T-cell activation and the production of pro-inflammatory cytokines.[5][6]

-

T-Cell Receptor (TCR) Signaling: ADA deficiency has been shown to cause defective T-cell receptor signaling, leading to impaired T-cell activation.[9]

Purine Metabolism

ADA is a key enzyme in the purine salvage pathway, responsible for the breakdown of adenosine and deoxyadenosine.[1][4] This metabolic role is critical for maintaining the balance of purine nucleotides necessary for DNA synthesis and cellular energy metabolism. The irreversible conversion of adenosine to inosine is a crucial step in this pathway.[1]

Other Physiological Roles

Beyond its well-established role in immunology and purine metabolism, ADA is also involved in:

-

Neurotransmission: ADA has been associated with neurotransmission, although its precise role is not fully understood.[1]

-

Epithelial Cell Differentiation: The enzyme is linked to the differentiation of epithelial cells.[1]

-

Gestation Maintenance: ADA is believed to play a role in maintaining a successful pregnancy.[1]

-

Regulation of Gluconeogenesis: Recent studies suggest a role for ADA in regulating glucose homeostasis by suppressing hepatic gluconeogenesis.[10]

Signaling Pathways Modulated by Adenosine Deaminase

ADA's influence on cellular function is largely mediated through its regulation of adenosine levels, which in turn activates specific G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3).

Adenosine Receptor Signaling

The accumulation of adenosine due to ADA deficiency leads to the overstimulation of adenosine receptors, particularly the A2A receptor on immune cells.[6] Activation of the A2A receptor increases intracellular cyclic AMP (cAMP) levels, which has an immunosuppressive effect by inhibiting T-cell activation and proliferation.[6]

T-Cell Receptor (TCR) Signaling Pathway

ADA deficiency impairs TCR signaling, which is crucial for T-cell activation and immune response. The accumulation of adenosine interferes with the signaling cascade downstream of the TCR, reducing the phosphorylation of key signaling molecules and blocking calcium influx, which are essential for T-cell activation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to ADA and its inhibitors.

| Parameter | Value | Source Organism/Tissue | Reference |

| IC50 (Deaminase inhibitor-1 for APOBEC3G) | 18.9 μM | - | [11] |

| IC50 (EHNA for ADA1) | 1.2 µM | Human red blood cells | [12] |

| IC50 (EHNA for cGMP-stimulated phosphodiesterase) | 0.8 - 4 µM | - | [12] |

| Ki (EHNA for cordycepin (B1669437) deamination) | 58.8 µM | - | [12] |

| Assay Parameter | Value | Reference |

| Detection Range (Colorimetric Assay) | 0.03-99 U/L | [13][14] |

| Sensitivity (Colorimetric Assay) | 0.03 U/L | [13] |

| Linearity (PNP-XOD Method) | Up to 200 IU/L | [15] |

| Limit of Detection (PNP-XOD Method) | 4 IU/L | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Adenosine Deaminase Activity (Colorimetric Assay)

This protocol is based on the enzymatic conversion of adenosine to inosine, followed by a series of reactions leading to a colored product.

Materials:

-

ADA Assay Buffer

-

ADA Substrate (Adenosine)

-

ADA Converter

-

ADA Developer

-

96-well microplate

-

Microplate reader

-

Sample (serum, plasma, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Reaction Setup:

-

Add samples and standards to a 96-well plate.

-

Prepare a Reaction Mix containing ADA Assay Buffer, ADA Converter, and ADA Developer.

-

Add the Reaction Mix to each well.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 293 nm or 550 nm depending on the kit) in kinetic mode for at least 30 minutes.[7][13]

-

Calculation: Calculate the ADA activity based on the rate of change in absorbance compared to a standard curve.[7]

Inhibition Assay for Deaminase Inhibitors

This protocol is used to determine the inhibitory potential of compounds against ADA.

Materials:

-

Purified ADA enzyme

-

Adenosine (substrate)

-

Test inhibitor compound (e.g., this compound)

-

Assay buffer

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the ADA enzyme, adenosine, and the inhibitor in the appropriate buffer.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, ADA enzyme, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the adenosine substrate.

-

-

Measurement: Monitor the decrease in absorbance at 265 nm as adenosine is converted to inosine.[12]

-

Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Conclusion

Adenosine Deaminase is a fundamentally important enzyme with a well-defined role in immune function and purine metabolism. Its deficiency leads to severe immunodeficiency, highlighting its critical nature. The intricate involvement of ADA in various signaling pathways makes it a compelling target for therapeutic intervention in a range of diseases, from immunodeficiencies to potentially cancer and metabolic disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this vital enzyme.

References

- 1. Adenosine deaminase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. ADA gene: MedlinePlus Genetics [medlineplus.gov]

- 4. youtube.com [youtube.com]

- 5. Adenosine Deaminase: Role in Immune Function and Clinical Implications - DoveMed [dovemed.com]

- 6. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rupress.org [rupress.org]

- 9. Adenosine deaminase deficiency increases thymic apoptosis and causes defective T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A crucial role of adenosine deaminase in regulating gluconeogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. labcarediagnostics.com [labcarediagnostics.com]

- 16. abcam.com [abcam.com]

Preclinical Review of Deaminase Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for representative deaminase inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols. The information is intended for researchers, scientists, and drug development professionals working in the field of deaminase-targeted therapeutics. While a specific compound named "Deaminase inhibitor-1" is not identified in the public domain, this review synthesizes data from preclinical studies of various well-characterized deaminase inhibitors, including those targeting Adenosine (B11128) Deaminase (ADA), Activation-Induced Deaminase (AID), and Adenosine Deaminase Acting on RNA (ADAR).

Quantitative Data Summary

The following tables summarize the quantitative data for several preclinical deaminase inhibitors, providing key metrics for their activity and efficacy.

Table 1: In Vitro Inhibition Data

| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Cell Line / Enzyme Source | Reference |

| ZYS-1 | ADAR1 | Deaminase Activity | 0.946 µM | - | 0.313 µM | Recombinant ADAR1 | [1] |

| FR117016 (FR0) | ADA | - | - | - | - | - | [2] |

| FR221647 (FR2) | ADA | - | - | - | - | - | [2] |

| HDPR (PRH) | ADA | - | - | - | - | - | [2] |

| 1-deazaadenosine | ADA | - | - | 0.66 µM | - | - | [3] |

| 2'-deoxy-1-deazaadenosine | ADA | - | - | 0.19 µM | - | - | [3] |

| epsilon-EHNA | ADA | - | - | 2.8 µM | - | - | [3] |

| Kaempferol | ADA | - | ~30 µM | - | - | - | [3] |

| Quercetin | ADA | - | ~30 µM | - | - | - | [3] |

| Hibifolin | ADA | - | - | 50 µM | - | - | [3] |

| Naringrin | ADA | - | - | ~200 µM | - | - | [3] |

| New metal-binding scaffold | ADA | Fluorescence Intensity | - | 26±1 μM | - | Recombinant Human ADA | [4] |

| Adenine | ADA | - | - | 0.17 mM | - | Bovine Spleen ADA | [5] |

| Purine (B94841) | ADA | - | - | 1.1 mM | - | Bovine Spleen ADA | [5] |

| Inosine (B1671953) | ADA | - | - | 0.35 mM | - | Bovine Spleen ADA | [5] |

| 2-aminopurine | ADA | - | - | 0.33 mM | - | Bovine Spleen ADA | [5] |

| 4-aminopyrimidine | ADA | - | - | 1.3 mM | - | Bovine Spleen ADA | [5] |

| 4-aminopyridine | ADA | - | - | 1.8 mM | - | Bovine Spleen ADA | [5] |

| 4-hydroxypyridine | ADA | - | - | 1.4 mM | - | Bovine Spleen ADA | [5] |

| Phenylhydrazine | ADA | - | - | 0.25 mM | - | Bovine Spleen ADA | [5] |

Table 2: In Vivo Efficacy Data

| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition | Key Findings | Reference |

| ZYS-1 | Prostate Cancer (DU-145 xenograft) | 20 mg/kg | 66.68% | Dose-dependent tumor suppression. | [1] |

| ZYS-1 | Prostate Cancer (DU-145 xenograft) | 40 mg/kg | 81.83% | No significant body weight differences observed. | [1] |

| 2'-deoxycoformycin (B8070352) (dCF) | 4T1 Murine Breast Cancer | 0.2 mg/kg (i.p. every 72h) | Significant suppression of tumor progression | dCF decreased total and ecto-ADA activity by ~70%. | [6] |

| AVA-ADR compounds | B16F10 Syngeneic Melanoma | Oral administration | Notable tumor growth inhibition | Enhanced efficacy in combination with anti-PD-1. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are descriptions of key experimental protocols cited in the literature for evaluating deaminase inhibitors.

Biochemical Enzyme Inhibition Assay (for AID)

This assay is designed to quantify the enzymatic activity of Activation-Induced Deaminase (AID) and assess the inhibitory potential of test compounds.[8]

-

Substrate: A single-stranded DNA oligonucleotide substrate (e.g., DJC20) is used.

-

Enzyme: Recombinant human AID is incubated with the substrate.

-

Inhibitor Treatment: Increasing concentrations of the inhibitor are added to the enzyme-substrate mixture.

-

Reaction Steps:

-

Deamination of cytosine to uracil (B121893) in the substrate by AID.

-

Removal of the deaminated uracil by Uracil-DNA Glycosylase (UDG).

-

Cleavage of the resulting abasic site by Apurinic/Apyrimidinic Endonuclease 1 (APE1).

-

-

Detection: The cleavage products are separated and visualized on a denaturing gel.

-

Quantification: The intensity of the product band is measured by fluorescence. The inhibition is calculated as the ratio of the product (P) to the sum of the product and substrate (S) bands. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Cellular Class Switch Recombination (CSR) Assay

This cell-based assay measures the ability of inhibitors to block AID function in B lymphocytes.[8]

-

Cell Lines: A transformed B cell line or murine splenic B cells are utilized.

-

Stimulation: B cells are activated to induce class switch recombination.

-

Inhibitor Addition: Test compounds are added at various time points after stimulation (e.g., 0, 12, 24, 36, 48, 60 hours) to assess the window of AID activity.

-

Analysis: The extent of class switch recombination is measured, typically by flow cytometry to detect the expression of different immunoglobulin isotypes on the B cell surface.

-

Outcome: A reduction in CSR in the presence of the inhibitor indicates its efficacy in a cellular context. For example, certain inhibitors showed a maximum inhibition of ~20% when added between 12 and 48 hours after stimulation.[8]

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of deaminase inhibitors in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c or NSG mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., DU-145 prostate cancer cells or 4T1 breast cancer cells) are injected subcutaneously or orthotopically into the mice.[1][6]

-

Treatment: Once tumors are established, mice are treated with the deaminase inhibitor (e.g., ZYS-1 at 20 and 40 mg/kg) or vehicle control.[1] The administration route can be intraperitoneal or oral.[6][7]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

-

Animal Model: Rats are commonly used for these studies.[9]

-

Drug Administration: The inhibitor, such as 2'-deoxycoformycin (DCF), is administered, often intraperitoneally.[9]

-

Sample Collection: Blood and tissue samples (e.g., brain, gut) are collected at various time points after administration.[9]

-

Analysis: The concentration of the drug in the samples is measured using appropriate analytical techniques. For radiolabeled compounds like [3H]DCF, scintillation counting can be used.

-

Parameters Calculated: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) are determined. For DCF, elimination from the brain was described by a two-compartment model with half-lives of about 1-5 hours and 50 hours.[9]

Signaling Pathways and Mechanisms of Action

Deaminase inhibitors exert their effects by modulating specific signaling pathways. The inhibition of different deaminases leads to distinct downstream consequences.

Adenosine Deaminase (ADA) Inhibition

ADA is a key enzyme in purine metabolism that converts adenosine to inosine.[3][10] Inhibition of ADA leads to an accumulation of adenosine, which then activates adenosine receptors (A1, A2A, A2B, A3).[10] This activation has various physiological effects, including vasodilation, anti-inflammatory responses, and immunosuppression.[10] In the context of cancer, the accumulation of adenosine in the tumor microenvironment can suppress the anti-tumor immune response.[11] However, ADA inhibitors have also been shown to suppress tumor progression through adenosine receptor-dependent mechanisms.[6]

Caption: Adenosine signaling pathway modulated by an ADA inhibitor.

Activation-Induced Deaminase (AID) Inhibition

AID is crucial for generating antibody diversity by inducing mutations in immunoglobulin genes.[8][12] It achieves this through a process called class switch recombination (CSR).[8] However, off-target activity of AID can lead to the development of B cell lymphomas.[12] Inhibitors of AID are designed to mitigate its mutagenic activity, thereby preventing CSR and potentially reducing the risk of lymphoma development.[8][12]

ADAR1 Inhibition

Adenosine deaminase acting on RNA 1 (ADAR1) converts adenosine to inosine in double-stranded RNA (dsRNA).[13] This modification prevents the erroneous recognition of endogenous dsRNA by cytoplasmic sensors like MDA5.[13] Inhibition of ADAR1's deaminase activity can activate these innate immune sensors, leading to the production of interferon and enhanced anti-tumor immunity.[7][13] This makes ADAR1 an attractive target for cancer immunotherapy.[13]

Experimental Workflow

The preclinical development of a deaminase inhibitor typically follows a structured workflow, progressing from initial screening to in vivo validation.

Caption: General experimental workflow for deaminase inhibitor preclinical evaluation.

This guide provides a snapshot of the preclinical landscape for deaminase inhibitors based on publicly available data. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of these compounds.

References

- 1. Newly discovered ADAR1 inhibitor exhibits antitumor effects in prostate cancer | BioWorld [bioworld.com]

- 2. Probing inhibition mechanisms of adenosine deaminase by using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine deaminase inhibition suppresses progression of 4T1 murine breast cancer by adenosine receptor‐dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of 2'-deoxycoformycin, an inhibitor of adenosine deaminase, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are ADA inhibitors and how do they work? [synapse.patsnap.com]

- 11. Adenosine Deaminase 1 Overexpression Enhances the Antitumor Efficacy of Chimeric Antigen Receptor-Engineered T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Homologs of Deaminase Inhibitor-1 Target, APOBEC3G, in Model Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction